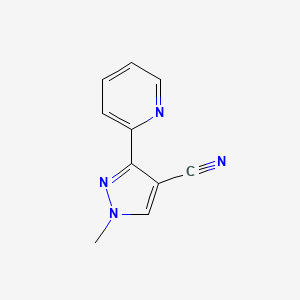![molecular formula C9H13Cl2N3 B1461131 (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride CAS No. 1881296-03-2](/img/structure/B1461131.png)
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride
説明
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride is a chemical compound that belongs to the class of pyrrolopyridines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyridine derivative with a pyrrole derivative under acidic or basic conditions.
Methylation: The next step involves the methylation of the pyrrolopyridine core at the 7-position. This can be accomplished using methyl iodide or a similar methylating agent in the presence of a base such as potassium carbonate.
Aminomethylation: The final step involves the introduction of the methanamine group at the 3-position of the pyrrolopyridine core. This can be achieved through a Mannich reaction, where the pyrrolopyridine is reacted with formaldehyde and a secondary amine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of any functional groups present.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, where it can react with various electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like triethylamine or pyridine.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
(7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is employed in the study of cellular signaling pathways and enzyme inhibition.
Pharmaceutical Development: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.
Chemical Biology: The compound is used in the design and synthesis of chemical probes for studying biological systems.
作用機序
The mechanism of action of (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating the signaling pathways regulated by the kinase. This inhibition can lead to various biological effects, including the induction of apoptosis in cancer cells.
類似化合物との比較
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are also used as kinase inhibitors.
Pyrrolopyridine Derivatives: Compounds with similar pyrrolopyridine cores but different substituents.
Uniqueness: (7-methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activity and selectivity towards certain molecular targets. This makes it a valuable compound in the development of targeted therapies and chemical probes.
特性
IUPAC Name |
(7-methylpyrrolo[2,3-b]pyridin-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-4-2-3-8-7(5-10)6-11-9(8)12;;/h2-4,6H,5,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIVBGDSCVECIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C2C1=NC=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)







![N-(1,3-benzothiazol-2-yl)-2-hydroxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B1461064.png)

![2-((4-Fluorobenzyl)thio)-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1461066.png)

